molecular formula C23H17N3O5 B3720992 2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone

2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone

Cat. No. B3720992
M. Wt: 415.4 g/mol
InChI Key: DKPBLSAUNIPHTE-ACCUITESSA-N
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Description

The compound “2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring . The molecule also contains a vinyl group attached to a phenol group, which is further substituted with a methoxy group. Another phenyl ring with a nitro group is also present in the structure.


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would be quite complex. It would feature a quinazolinone core, with various substituents including a vinyl group, a phenol group, a methoxy group, and a nitro group .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the nitro group could be reduced to an amino group, the vinyl group could participate in addition reactions, and the phenol and methoxy groups could undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of polar groups like nitro, phenol, and methoxy would likely make the compound somewhat polar and potentially soluble in polar solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity and interactions with various biological targets, and optimizing its synthesis .

properties

IUPAC Name

2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3-(2-nitrophenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5/c1-31-21-14-15(10-12-20(21)27)11-13-22-24-17-7-3-2-6-16(17)23(28)25(22)18-8-4-5-9-19(18)26(29)30/h2-14,27H,1H3/b13-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPBLSAUNIPHTE-ACCUITESSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone
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2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone
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2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone
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2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone
Reactant of Route 5
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2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone
Reactant of Route 6
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2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone

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